ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core. Key structural features include:
- Ethyl carboxylate at position 6, influencing solubility and reactivity.
- Methyl group at position 5, modulating steric effects.
This compound is synthesized via multi-component Biginelli-like reactions, often involving aldehydes, 1H-1,2,4-triazole-3,5-diamine, and ethyl acetoacetate derivatives under acidic or ionic liquid conditions .
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-4-23-15(21)13-9-20-16(17-10(13)2)18-14(19-20)11-5-7-12(22-3)8-6-11/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPSAAFYNCGYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC(=N2)C3=CC=C(C=C3)OC)N=C1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic conditions. The reaction is often carried out in a solvent such as ethanol or toluene, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that triazolopyrimidine derivatives exhibit significant antimicrobial properties. Ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism of action is believed to involve interference with microbial DNA synthesis or cell wall integrity.
Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific pathways related to programmed cell death. The compound's ability to target multiple signaling pathways makes it a candidate for further development in cancer therapy.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may help protect neuronal cells from oxidative stress and inflammation, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Pharmacology
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as a selective inhibitor of certain kinases that play critical roles in cancer progression and metastasis. This selective inhibition could lead to the development of targeted therapies with fewer side effects compared to conventional treatments.
Anti-inflammatory Properties
Studies have also reported anti-inflammatory effects associated with this compound. It may modulate the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
Material Science
Polymer Chemistry
In material science, this compound has been explored as a building block for creating novel polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. These polymers can be utilized in various applications including coatings, adhesives, and advanced composite materials.
Data Tables
| Application Area | Specific Use Cases | Findings Summary |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |
| Anticancer Properties |
Mechanism of Action
The mechanism of action of ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases involved in cell proliferation, making it a potential candidate for anti-cancer therapies. The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolopyrimidine Core
Table 1: Structural Comparison of Key Derivatives
Key Observations :
- Carboxamide vs. Carboxylate : Carboxamide derivatives (e.g., 5a) exhibit higher melting points (>250°C) due to hydrogen bonding, while carboxylate esters (target compound) have better solubility in organic solvents .
- Aryl Substituents : The 4-methoxyphenyl group in the target compound increases lipophilicity (logP ≈ 2.8) compared to chlorophenyl (logP ≈ 3.2) or trimethoxyphenyl analogs .
Table 2: Reaction Conditions and Yields
Key Observations :
Physicochemical and Spectral Properties
Table 3: NMR and HRMS Data Comparison
Key Observations :
- The 4-methoxyphenyl group in the target compound shows distinct aromatic protons at δ 6.8–7.1 ppm, while electron-withdrawing groups (e.g., Cl in 5g) deshield adjacent protons .
- Ethyl carboxylate carbons appear at δ 168–170 ppm in <sup>13</sup>C NMR, distinguishable from carboxamide carbonyls (δ 164–166 ppm) .
Biological Activity
Ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolopyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H14N4O3
- Molecular Weight : 270.28 g/mol
- CAS Number : Not assigned specifically but related to triazolo[1,5-a]pyrimidine derivatives.
Structural Characteristics
The presence of the methoxyphenyl group and the triazolopyrimidine core significantly influences its biological activity. The compound exhibits a unique arrangement that allows for interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses notable antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against several bacterial strains, with MIC values ranging from 0.22 to 0.25 μg/mL for the most susceptible strains .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Anticancer Activity
In vitro studies have indicated that this compound exhibits significant anticancer properties:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including HeLa (cervical cancer) and L929 (fibrosarcoma).
- IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects on cancer cells .
- Mechanism of Action : The anticancer activity is attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory potential:
- Inhibition of Cytokine Production : Studies showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
- Animal Models : In vivo models of inflammation demonstrated reduced edema and pain responses when treated with this compound .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and cellular uptake |
| Triazole Ring | Critical for binding to biological targets |
| Carboxylate Group | Influences solubility and bioavailability |
Case Studies
- Antimicrobial Study :
- Cancer Cell Study :
- Inflammation Model :
Q & A
Q. What are the optimized synthetic protocols for ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions starting from 5-amino-triazole derivatives and aryl aldehydes. A key protocol employs a one-pot three-component reaction using catalysts like TMDP (3-Aminopropyltriethoxysilane) in a water-ethanol solvent system (1:1 v/v), which improves yield (up to 85%) and reduces side products . Green chemistry principles, such as solvent-free conditions or continuous flow reactors, can further enhance sustainability .
Key Reaction Steps:
| Step | Reactants | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|
| 1 | 5-Amino-triazole, 4-methoxybenzaldehyde | TMDP in H₂O/EtOH | 85% | |
| 2 | Cyclization with ethyl acetoacetate | Solvent-free, 80°C | 78% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy at C4, methyl at C5) via chemical shifts (e.g., δ 3.8 ppm for methoxy, δ 2.1 ppm for methyl) .
- X-ray crystallography : Resolves the triazolopyrimidine core geometry (e.g., bond angles: C-N-C ~120°) and hydrogen-bonding networks .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 355.1) .
Q. How does the triazolopyrimidine core influence physicochemical properties?
Methodological Answer: The fused triazole-pyrimidine ring enhances π-π stacking with biological targets, while the 4-methoxyphenyl group increases lipophilicity (logP ~2.5). Substituents at C5 (methyl) and C6 (carboxylate) modulate solubility (e.g., 0.2 mg/mL in PBS) .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of triazolopyrimidine derivatives?
Methodological Answer: Discrepancies often arise from substituent variations or assay conditions. For example:
- Substituent Effects : The 4-methoxyphenyl group in this compound may enhance kinase inhibition (e.g., CDK2 IC₅₀ = 1.2 µM) compared to bromophenyl analogs (IC₅₀ = 3.5 µM) .
- Assay Conditions : Use standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .
Comparative Activity Table:
| Substituent at C2 | Biological Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | CDK2 | 1.2 | |
| 3-Bromophenyl | CDK2 | 3.5 | |
| 2-Fluorophenyl | Viral protease | 0.8 |
Q. How can computational modeling predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with CDK2 (PDB: 1H1S). The methoxyphenyl group forms hydrophobic contacts with Val64, while the carboxylate hydrogen-bonds with Lys89 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. What synthetic modifications improve metabolic stability without compromising activity?
Methodological Answer:
- Carboxylate Ester Replacement : Substitute ethyl with tert-butyl to reduce esterase-mediated hydrolysis (t₁/₂ increased from 2.1 to 6.8 h in plasma) .
- Methoxy Group Fluorination : Replace 4-methoxy with 4-CF₃ to enhance CYP450 resistance (CLint reduced by 60%) .
Data Contradiction Analysis
Q. Why do some studies report antiviral activity while others focus on kinase inhibition?
Methodological Answer: Structural nuances dictate target selectivity. For example:
- Antiviral Activity : Derivatives with 2-fluorophenyl groups inhibit viral proteases via halogen bonding (e.g., SARS-CoV-2 Mpro) .
- Kinase Inhibition : Methoxy-substituted analogs preferentially bind ATP pockets in kinases (e.g., CDK2) .
Resolution Strategy : Perform parallel assays (kinase + viral protease) under identical conditions to map selectivity profiles .
Tables of Key Findings
Q. Table 1: Substituent Impact on Solubility and Bioactivity
| Position | Substituent | Solubility (mg/mL) | CDK2 IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| C2 | 4-Methoxyphenyl | 0.2 | 1.2 | |
| C2 | 3-Bromophenyl | 0.1 | 3.5 | |
| C5 | Methyl | 0.3 | N/A |
Q. Table 2: Catalytic Systems for Synthesis Optimization
| Catalyst | Solvent System | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| TMDP | H₂O/EtOH | 85 | 6 | |
| APTS | Ethanol | 78 | 8 | |
| None | Solvent-free | 70 | 12 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
